![molecular formula C19H14ClFN4O2S B2667191 3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223914-09-7](/img/structure/B2667191.png)

3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of these compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and similar compounds in the presence of triethylamine1. The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible1.Molecular Structure Analysis

The molecular structure of these compounds often involves a triazole ring fused with a thiadiazine ring, resulting in a hybrid nucleus that has wide applications as synthetic intermediates and promising pharmaceuticals2.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve acid-catalyzed cyclization of certain precursors, resulting in the formation of the triazole ring2.

Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the potential of triazolopyrazine derivatives in the treatment of seizures. A study by J. Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolopyrazines, showing potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This study suggests that the 1,2,4-triazolopyrazine ring system can serve as a bioisostere of the purine ring for anticonvulsant activity, with certain derivatives exhibiting significant efficacy and safety profiles (J. Kelley et al., 1995).

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated triazolo[4,3-a]pyrazin derivatives for their antibacterial and antifungal properties. For instance, C. S. Reddy et al. (2013) developed novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with potent inhibitory activity against various Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (C. S. Reddy et al., 2013).

Anticancer Activity

The anticancer properties of triazolopyrazine derivatives have also been explored. A study conducted in 2020 synthesized oxazolone scaffolds showing significant activity against human cancer cell lines, indicating the potential of these compounds in cancer treatment. Specifically, certain derivatives demonstrated notable efficacy against hepatocellular and colorectal carcinoma cell lines, suggesting their utility as chemotherapeutic agents (Biointerface Research in Applied Chemistry, 2020).

Quantitative Determination in Pharmaceutical Analysis

The development of quantification methods for triazolopyrazin derivatives as potential pharmaceutical agents has been reported. K. Netosova et al. (2021) detailed a study on the nonaqueous potentiometric titration method for quantifying a related compound, confirming its accuracy, precision, and linearity. This research underscores the importance of analytical methodologies in ensuring the quality and dosage accuracy of pharmaceuticals containing these compounds (K. Netosova et al., 2021).

Safety And Hazards

As for the safety and hazards, it’s important to note that while some triazolopyrimidines and thiadiazoles have beneficial pharmacological effects, they may also have potential side effects or toxicities. However, specific safety and hazard information for “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is not available.

Future Directions

In terms of future directions, researchers continue to explore the synthesis and biological activities of triazolopyrimidines and thiadiazoles, with the aim of developing new drugs for the treatment of various diseases2. However, specific future directions for “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” are not available.

Please note that this information is based on general knowledge about triazolopyrimidines and thiadiazoles, and may not apply specifically to “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one”. For more accurate information, further research and studies are needed.

properties

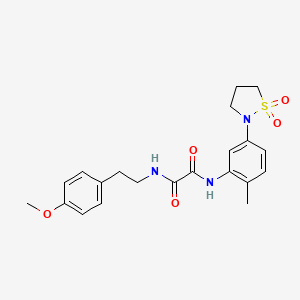

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4O2S/c1-27-13-5-2-4-12(10-13)24-8-9-25-17(18(24)26)22-23-19(25)28-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFCCGCRIMWOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2667108.png)

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)

![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)

![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)

![2-Cyclopropyl-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2667117.png)

amino}thiophene-2-carboxamide](/img/structure/B2667124.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)

![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)